

# An In-depth Technical Guide to 3-(4-Fluorophenyl)-5-methoxypyridine

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## Compound of Interest

Compound Name: 3-(4-Fluorophenyl)-5-methoxypyridine

Cat. No.: B577761

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This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological relevance of **3-(4-Fluorophenyl)-5-methoxypyridine**. The information is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

## Chemical Structure and Properties

Structure:

**3-(4-Fluorophenyl)-5-methoxypyridine** possesses a core structure consisting of a pyridine ring substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a methoxy group.

Physicochemical Properties:

While experimental data for this specific molecule is not readily available in public databases, its properties can be estimated based on its structure and comparison with analogous compounds.

Property	Estimated Value	Reference/Method
Molecular Formula	C <sub>12</sub> H <sub>10</sub> FNO	-
Molecular Weight	203.21 g/mol	Calculated
Appearance	White to off-white solid	Inferred from analogs
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.	Inferred from analogs
pKa	The pyridine nitrogen is expected to be weakly basic. The pKa of the conjugate acid is estimated to be in the range of 3-4. <sup>[1]</sup>	Estimated based on substituted pyridines

## Spectroscopic Data (Predicted)

Predictive spectroscopic data is crucial for the identification and characterization of **3-(4-Fluorophenyl)-5-methoxypyridine**.

### <sup>1</sup>H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and fluorophenyl rings, as well as the methoxy group.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.4-8.2	m	2H	Protons on the pyridine ring
~7.6-7.4	m	2H	Protons on the fluorophenyl ring (ortho to F)
~7.2-7.0	m	2H	Protons on the fluorophenyl ring (meta to F)
~7.0-6.8	m	1H	Proton on the pyridine ring
~3.9	s	3H	Methoxy group protons

#### <sup>13</sup>C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift ( $\delta$ , ppm)	Assignment
~165-160 (d)	Carbon attached to Fluorine ( $^1\text{JCF}$ )
~160-155	Carbon of the pyridine ring attached to the methoxy group
~150-140	Other carbons of the pyridine ring
~135-130	Quaternary carbon of the pyridine ring attached to the phenyl group
~130-125 (d)	Carbons of the fluorophenyl ring (ortho to F, $^2\text{JCF}$ )
~120-115	Quaternary carbon of the fluorophenyl ring attached to the pyridine ring
~115-110 (d)	Carbons of the fluorophenyl ring (meta to F, $^3\text{JCF}$ )
~110-105	Carbon of the pyridine ring
~55	Methoxy carbon

## IR Spectroscopy (Predicted):

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present.

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
~3100-3000	C-H stretching (aromatic)
~2950-2850	C-H stretching (methoxy)
~1600, 1500, 1450	C=C and C=N stretching (aromatic rings)
~1250-1200	C-O-C stretching (asymmetric)
~1050-1000	C-O-C stretching (symmetric)
~1220-1180	C-F stretching

## Mass Spectrometry (Predicted):

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

m/z	Assignment
203	$[M]^+$
204	$[M+1]^+$

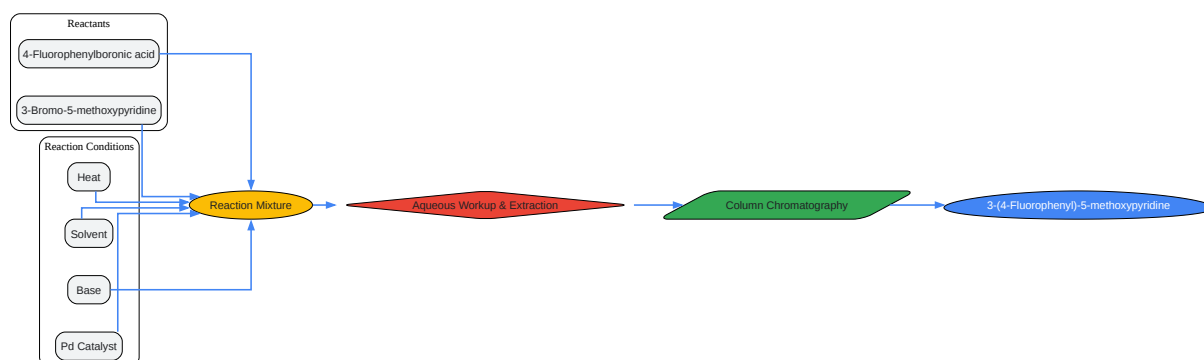
## Synthesis Methodology

A plausible synthetic route for **3-(4-Fluorophenyl)-5-methoxypyridine** would involve a Suzuki-Miyaura cross-coupling reaction. This is a common and versatile method for forming carbon-carbon bonds between aryl halides and aryl boronic acids.

## Experimental Protocol: Suzuki-Miyaura Coupling

- Reactants: 3-Bromo-5-methoxypyridine and 4-fluorophenylboronic acid.
- Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0)  $[Pd(PPh_3)_4]$  or Palladium(II) acetate  $[Pd(OAc)_2]$  with a suitable phosphine ligand (e.g., SPhos, XPhos).
- Base: An inorganic base such as potassium carbonate ( $K_2CO_3$ ), sodium carbonate ( $Na_2CO_3$ ), or cesium carbonate ( $Cs_2CO_3$ ).
- Solvent: A suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
- Procedure: a. To a reaction vessel, add 3-bromo-5-methoxypyridine (1 equivalent), 4-fluorophenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents). b. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). c. The solvent system is added, and the reaction mixture is heated to a temperature between 80-120 °C. d. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, the reaction mixture is cooled to room temperature and diluted

with water. f. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). g. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. h. The crude product is purified by column chromatography on silica gel to afford the desired **3-(4-Fluorophenyl)-5-methoxypyridine**.



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Caption: Suzuki-Miyaura cross-coupling workflow for the synthesis of **3-(4-Fluorophenyl)-5-methoxypyridine**.

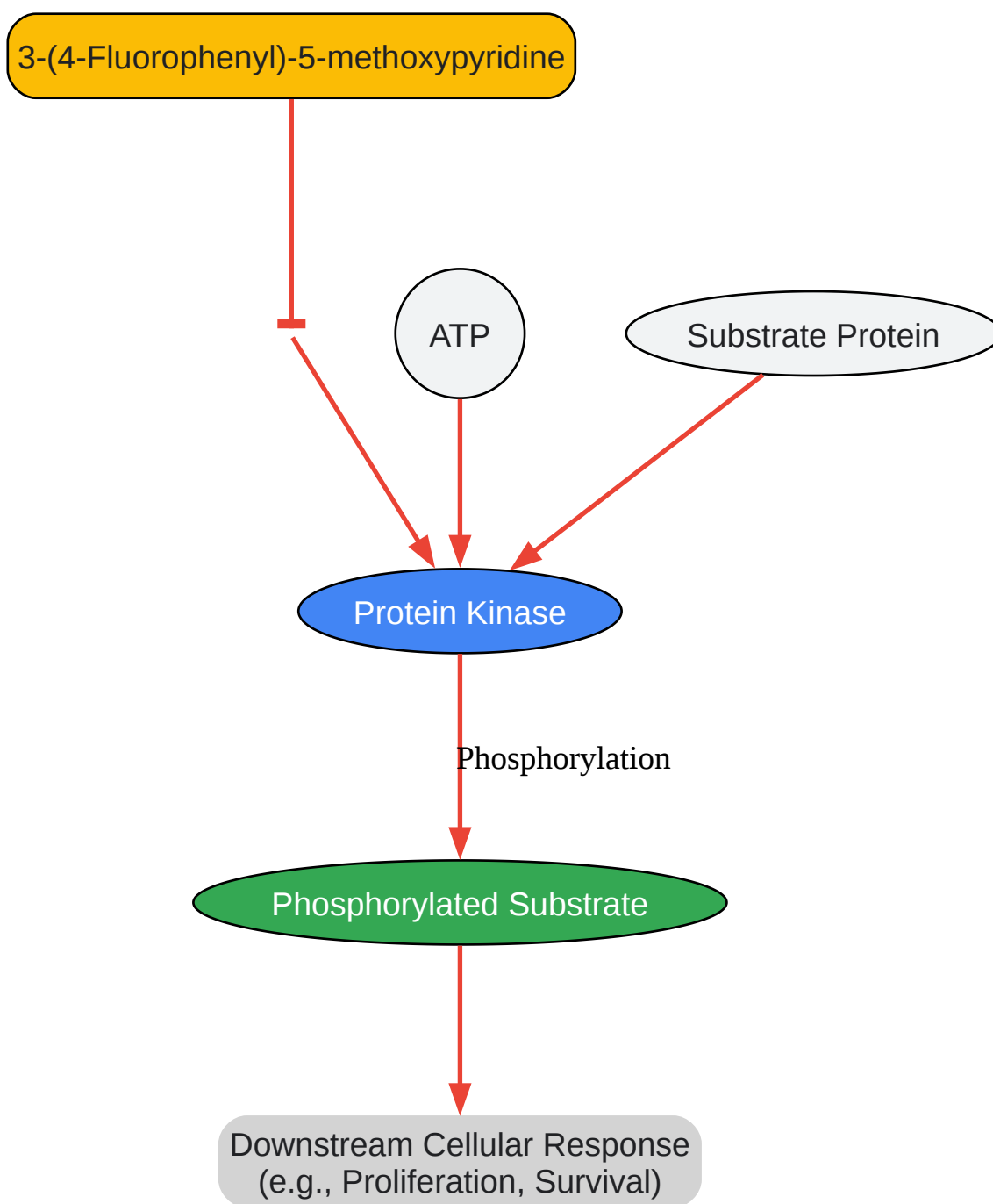
## Potential Biological Activity and Signaling Pathways

While there is no specific biological data available for **3-(4-Fluorophenyl)-5-methoxypyridine**, the structural motifs present in the molecule, namely the substituted pyridine and fluorophenyl groups, are found in numerous biologically active compounds.

Derivatives of pyridine are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.<sup>[2][3]</sup> The presence of a fluorine atom can often enhance metabolic stability and binding affinity of a molecule to its biological target.

Potential Signaling Pathway Involvement:

Given the prevalence of similar structures in kinase inhibitors, it is plausible that **3-(4-Fluorophenyl)-5-methoxypyridine** could interact with various protein kinases. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer.



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Caption: Hypothetical mechanism of action via protein kinase inhibition.

Experimental Protocol: In Vitro Kinase Assay

To investigate the potential kinase inhibitory activity of **3-(4-Fluorophenyl)-5-methoxypyridine**, a standard in vitro kinase assay could be performed.



- Materials: Recombinant protein kinase, appropriate substrate peptide, ATP, and the test compound. A detection reagent, such as a phosphospecific antibody or a fluorescent probe, is also required.
- Procedure: a. The test compound is serially diluted to various concentrations. b. The kinase, substrate, and ATP are incubated with the test compound in a suitable buffer. c. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 °C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified using the detection reagent. e. The half-maximal inhibitory concentration (IC<sub>50</sub>) value is calculated by plotting the percentage of kinase inhibition against the compound concentration.

## Conclusion

**3-(4-Fluorophenyl)-5-methoxypyridine** is a molecule of interest for medicinal chemistry and drug discovery due to its structural features. While direct experimental data is currently limited, this guide provides a comprehensive overview based on its deduced structure and data from analogous compounds. The proposed synthesis via Suzuki-Miyaura coupling offers a reliable method for its preparation, and its potential as a kinase inhibitor warrants further investigation through in vitro and in vivo studies. This document serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this and related compounds.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(4-Fluorophenyl)-5-methoxypyridine]. BenchChem, [2025]. [Online PDF]. Available at:

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